![molecular formula C23H32O4 B13348558 (8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)
(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[b]oxecin ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one typically involves multiple steps, including the formation of the cyclopenta[b]oxecin ring and the introduction of the hydroxy and phenylpentyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and as a model compound for studying reaction mechanisms.
Biology
In biology, the compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopenta[b]oxecin derivatives and molecules with similar structural features, such as multiple chiral centers and hydroxy groups.
Uniqueness
What sets (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one apart is its specific stereochemistry and the presence of both hydroxy and phenylpentyl groups
属性
分子式 |
C23H32O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(3R)-3-hydroxy-5-phenylpentyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one |
InChI |
InChI=1S/C23H32O4/c24-18(13-12-17-8-4-3-5-9-17)14-15-19-20-10-6-1-2-7-11-23(26)27-22(20)16-21(19)25/h1,3-6,8-9,18-22,24-25H,2,7,10-16H2/b6-1-/t18-,19+,20+,21+,22-/m0/s1 |
InChI 键 |
LZWHMWRBNCEHOQ-HKRAEGBPSA-N |
手性 SMILES |
C1C/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2CC[C@H](CCC3=CC=CC=C3)O)O)OC(=O)C1 |
规范 SMILES |
C1CC=CCC2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


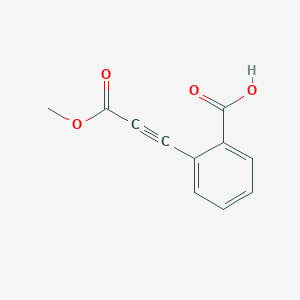
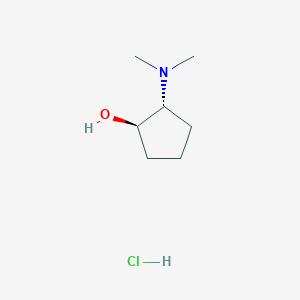
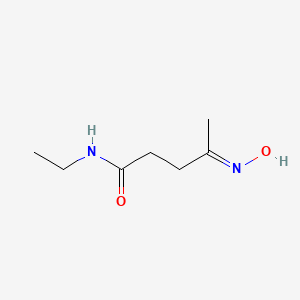
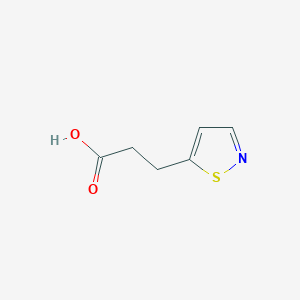
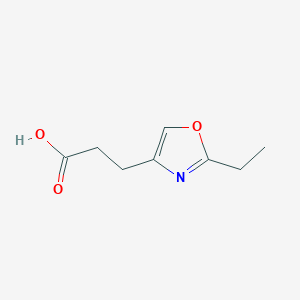
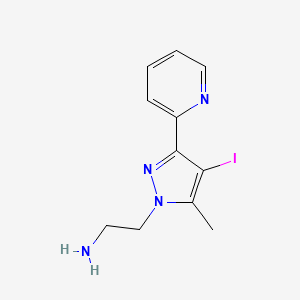
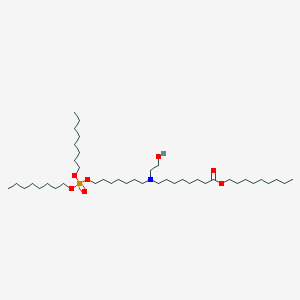
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
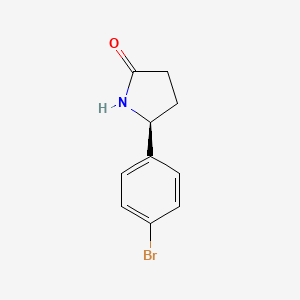
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
